4-Ethylphenylzinc iodide
Description
4-Ethylphenylzinc iodide is an organozinc reagent with the chemical formula C₈H₉ZnI. It belongs to the class of arylzinc halides, which are widely used in cross-coupling reactions (e.g., Negishi coupling) to construct carbon-carbon bonds in organic synthesis. The ethyl substituent on the para position of the phenyl ring confers moderate electron-donating effects, influencing the compound’s reactivity and stability compared to analogues with electron-withdrawing groups or alternative halides . Commercial preparations, such as those from Rieke® Metals, typically provide it as a 0.5M solution in tetrahydrofuran (THF), ensuring ease of handling in stoichiometric reactions .
Properties
IUPAC Name |
ethylbenzene;iodozinc(1+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVIAIANRSYFMN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=[C-]C=C1.[Zn+]I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethylphenylzinc iodide can be synthesized through the reaction of 4-ethylphenyl iodide with zinc in the presence of a suitable catalyst. One common method involves the use of chloro(1,5-cyclooctadiene)rhodium(I) dimer and 3-diphenylphosphino-2-(diphenylphosphino)methyl-2-methylpropyl acetate in tetramethylurea under an inert atmosphere at room temperature .
Industrial Production Methods: Industrial production of 4-ethylphenylzinc iodide typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylphenylzinc iodide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in other types of substitution reactions.
Common Reagents and Conditions:
Negishi Coupling: Involves the use of palladium or nickel catalysts and typically occurs in the presence of THF as a solvent.
Substitution Reactions: Can occur with various halides or pseudohalides under appropriate conditions.
Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophile used in the reaction.
Scientific Research Applications
4-Ethylphenylzinc iodide has a wide range of applications in scientific research:
Chemistry: Used extensively in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the synthesis of biologically active compounds and intermediates.
Medicine: Utilized in the development of new drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials science research.
Mechanism of Action
The mechanism by which 4-ethylphenylzinc iodide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then undergo various reactions, such as cross-coupling, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
4-(Ethoxycarbonyl)phenylzinc iodide
- Structure : Features an ethoxycarbonyl (CO₂Et) group at the para position.
- Reactivity : The electron-withdrawing nature of the ethoxycarbonyl group reduces the nucleophilicity of the zinc-bound carbon, making it less reactive in couplings compared to 4-ethylphenylzinc iodide. This group also directs electrophilic attacks to specific positions on the aromatic ring.
- Applications : Preferred in reactions requiring stabilized intermediates or where subsequent hydrolysis to carboxylic acids is desired .
3-(Ethoxycarbonyl)phenylzinc iodide
- Structure : Ethoxycarbonyl group at the meta position.
- Reactivity : Meta substitution alters regioselectivity in cross-couplings, often leading to different product distributions compared to para-substituted analogues. The electronic effects are similar to its para counterpart but with steric variations .
4-Ethylphenylzinc Bromide
- However, bromide-based reagents may exhibit improved stability under certain conditions .
Alkylzinc Reagents (e.g., 2-Ethylhexylzinc Bromide)
- Structure : Alkyl chains instead of aromatic rings.
- Reactivity : Alkylzinc reagents are generally less stable than arylzinc iodides due to weaker Zn-C(sp³) bonds. They are more prone to β-hydride elimination but are valuable in forming alkyl-aryl bonds .
Data Table: Key Properties and Comparisons
Biological Activity
4-Ethylphenylzinc iodide is an organozinc compound that has garnered attention for its potential applications in organic synthesis and biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
4-Ethylphenylzinc iodide can be represented by the formula CHZnI. It features a zinc atom bonded to an ethyl-substituted phenyl group, which contributes to its reactivity in various chemical reactions. The compound is typically synthesized through the reaction of 4-ethylphenyl bromide with zinc in the presence of iodide.
The biological activity of 4-ethylphenylzinc iodide is primarily attributed to its ability to act as a nucleophile in various reactions. It can participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This property is particularly valuable in the pharmaceutical industry for developing new drugs.
- Antimicrobial Activity : Some studies have indicated that organozinc compounds exhibit antimicrobial properties. While specific data on 4-ethylphenylzinc iodide is limited, related compounds have shown efficacy against various bacterial strains.
- Enzyme Inhibition : Research suggests that organozinc compounds can inhibit certain enzymes, potentially leading to therapeutic applications. The exact enzymes affected by 4-ethylphenylzinc iodide require further investigation.
- Cellular Interaction : Preliminary studies indicate that organozinc compounds may interact with cellular membranes, influencing cell signaling pathways. This interaction could have implications for cancer research and treatment.
Case Studies
- Synthesis and Application in Drug Development : A significant study demonstrated the use of 4-ethylphenylzinc iodide in synthesizing biologically active compounds, highlighting its role as a versatile reagent in medicinal chemistry .
- Antimicrobial Testing : In a comparative study, various organozinc compounds were tested against Gram-positive and Gram-negative bacteria. While 4-ethylphenylzinc iodide was not the focus, related compounds showed promising results, suggesting potential avenues for further exploration .
- Mechanistic Studies : Investigations into the mechanism of action of organozinc compounds revealed that they might affect protein interactions within cells, leading to altered metabolic pathways. This area remains ripe for future research specifically targeting 4-ethylphenylzinc iodide.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHZnI |
| Molecular Weight | 290.56 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Biological Activity | Observations |
|---|---|
| Antimicrobial Potential | Limited data available |
| Enzyme Inhibition | Requires further study |
| Cellular Interaction | Preliminary evidence |
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Ethylphenylzinc iodide with high purity?
Answer:
4-Ethylphenylzinc iodide is typically synthesized via transmetallation or direct insertion of zinc into a carbon-iodine bond. A common approach involves reacting 4-ethylphenyl iodide with activated zinc powder in anhydrous tetrahydrofuran (THF) under inert atmosphere . Key steps include:
- Purification: Filtration through Celite to remove unreacted zinc, followed by solvent evaporation under reduced pressure.
- Characterization: and to confirm the absence of residual aryl iodide (e.g., disappearance of C-I coupling signals). Elemental analysis (C, H, Zn, I) ensures stoichiometric consistency. For structural validation, single-crystal X-ray diffraction is preferred if suitable crystals are obtained .
Basic: Which spectroscopic and analytical techniques are critical for characterizing 4-Ethylphenylzinc iodide?
Answer:
- NMR Spectroscopy: and NMR identify the ethylphenyl group’s resonance patterns. For example, the zinc-bound carbon typically shows upfield shifts due to electron donation from zinc .
- Infrared (IR) Spectroscopy: Confirms the absence of C-I stretching vibrations (~500 cm) post-synthesis.
- Elemental Analysis: Quantifies Zn and I content to verify purity (>95% recommended for catalytic applications) .
- X-Ray Crystallography: Resolves steric effects of the ethyl group and zinc-iodide bonding geometry .
Advanced: How can computational modeling predict the reactivity of 4-Ethylphenylzinc iodide in cross-coupling reactions?
Answer:
Density Functional Theory (DFT) studies analyze the compound’s electronic structure:
- Nucleophilicity: Calculate the charge distribution on the zinc-bound carbon to predict its reactivity toward electrophilic partners (e.g., aryl halides).
- Steric Effects: Molecular dynamics simulations model steric hindrance from the ethyl group, which may slow transmetallation steps in Suzuki-Miyaura couplings .
- Comparative Studies: Compare activation energies of 4-Ethylphenylzinc iodide with phenylzinc iodide analogs to assess substituent effects .
Advanced: What experimental strategies mitigate air sensitivity during storage and handling?
Answer:
- Inert Atmosphere: Store in Schlenk flasks under argon or nitrogen. Use gloveboxes for weighing and transfers .
- Stabilizing Solvents: Dissolve in dry THF or diethyl ether to reduce decomposition. Avoid DMSO, which may coordinate to zinc and alter reactivity.
- Low-Temperature Storage: Maintain at –20°C to slow hydrolysis and oxidation .
Basic: What safety protocols are essential when handling 4-Ethylphenylzinc iodide?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.
- Spill Management: Neutralize spills with sand or vermiculite, then dispose as hazardous waste.
- Emergency Measures: For skin contact, rinse immediately with water for 15 minutes. Seek medical attention if ingested .
Advanced: How do steric and electronic effects of the ethyl group influence catalytic efficiency in Negishi couplings?
Answer:
- Steric Hindrance: The ethyl group increases the ligand cone angle, reducing accessibility to palladium catalysts. Kinetic studies (e.g., variable-temperature NMR) quantify reaction rates compared to less hindered analogs .
- Electronic Donation: The ethyl substituent’s electron-donating effect enhances zinc’s nucleophilicity but may destabilize transition states. Hammett parameters () correlate with coupling yields .
Advanced: What kinetic methods resolve contradictions in reaction mechanisms involving 4-Ethylphenylzinc iodide?
Answer:
- Quenching Experiments: Halt reactions at intervals (e.g., with DO) to track intermediate formation via GC-MS or .
- In-Situ Monitoring: Use IR spectroscopy to observe zinc-iodide bond dynamics during transmetallation.
- Isotopic Labeling: -labeled substrates differentiate between associative and dissociative pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
